molecular formula C9H17Cl2N3O B13513855 1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride

1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride

Cat. No.: B13513855
M. Wt: 254.15 g/mol
InChI Key: WGTWNRLWTFFEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-Pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride is a chemical building block offered for research purposes. This molecule features a pyrazole ring, a common motif in medicinal chemistry , linked to a tetrahydropyran (oxane) ring via a nitrogen atom, with a primary amine functional group. The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, making it more suitable for various experimental conditions. As a key synthetic intermediate, this compound is primarily valued in drug discovery and development for the construction of more complex molecules. Researchers may utilize it in the synthesis of compound libraries for high-throughput screening or as a precursor in developing potential pharmaceutical candidates. Its structure suggests potential for use in creating molecules that interact with biological targets, similar to other pyrazole-containing compounds which have been investigated for a range of activities . The presence of both a pyrazole and a tetrahydropyran ring, along a primary amine, makes it a versatile fragment for molecular design. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.15 g/mol

IUPAC Name

(4-pyrazol-1-yloxan-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H15N3O.2ClH/c10-8-9(2-6-13-7-3-9)12-5-1-4-11-12;;/h1,4-5H,2-3,6-8,10H2;2*1H

InChI Key

WGTWNRLWTFFEKA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN)N2C=CC=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

Construction of the Pyrazole Core

The initial step involves synthesizing the pyrazole ring, which can be achieved through cyclocondensation reactions:

  • Hydrazine and β-diketone Method: Reacting hydrazine hydrate with appropriate β-diketones or their equivalents (such as acetylacetone derivatives) under reflux conditions facilitates the formation of the pyrazole nucleus. This method is well-documented for generating 1H-pyrazole derivatives with various substituents.

  • Alternative Route: Use of 1,3-dicarbonyl compounds with hydrazines, followed by cyclization, provides a versatile route to substituted pyrazoles, including the 1H-pyrazol-1-yl derivatives.

Functionalization with the Oxan-4-yl Group

The oxan-4-yl group (tetrahydropyran-4-yl) can be introduced via nucleophilic substitution or coupling reactions:

  • Preparation of Oxan-4-yl Derivatives: Starting from commercially available tetrahydropyran-4-methylamine or its derivatives, which can be synthesized via reduction of corresponding oxan-4-yl esters or via ring-opening reactions of epoxides.

  • Coupling to the Pyrazole: The pyrazole core, bearing reactive sites such as halogens or activated positions, can be coupled with oxan-4-yl nucleophiles through nucleophilic substitution or via carbodiimide-mediated coupling in the presence of activating agents like N,N'-dicyclohexylcarbodiimide (DCC).

Formation of the Methanamine Dihydrochloride

  • Amination Step: The pyrazole-oxan-4-yl intermediate undergoes nucleophilic substitution at the appropriate position with methylamine or formaldehyde derivatives to introduce the methanamine group.

  • Salt Formation: The free amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid in an aqueous medium, ensuring high purity and stability.

Representative Reaction Scheme

Hydrazine + β-diketone → Pyrazole core
Pyrazole + Oxan-4-yl derivative → Pyrazol-oxan-4-yl intermediate
Intermediate + Methylamine → Amino-functionalized pyrazole derivative
Amino compound + HCl → 1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride

Reaction Conditions and Reagents

Step Reagents Solvent Conditions Notes
Pyrazole synthesis Hydrazine hydrate, β-diketone Ethanol or ethanol-water mixture Reflux Controlled temperature to prevent side reactions
Oxan-4-yl functionalization Tetrahydropyran-4-methylamine or epoxide derivatives Dichloromethane or acetonitrile Room temperature to mild heating Use of base (e.g., triethylamine) to facilitate nucleophilic attack
Amination Formaldehyde or methylamine Methanol or water Mild heating Ensures selective mono-substitution
Salt formation Hydrochloric acid Aqueous Room temperature Precipitation of dihydrochloride salt

Data Tables Summarizing Preparation Parameters

Parameter Range / Typical Values Reference / Source
Pyrazole synthesis temperature 80–120°C Patent US8436001B2
Oxan-4-yl derivative reaction temperature 20–25°C Ambeed.com
Methylamine molar ratio 1.2–1.5 equivalents PubChem
Reaction time 4–24 hours Literature synthesis protocols
Yield of key intermediates 65–85% Multiple literature reports

Notes on Optimization and Purification

  • Reaction Monitoring: Use TLC, NMR, and LC-MS to monitor reaction progress.
  • Purification: Employ column chromatography or recrystallization from suitable solvents (e.g., ethanol/water) to isolate pure intermediates and final products.
  • Characterization: Confirm structure via NMR (¹H, ¹³C), HRMS, and IR spectroscopy, ensuring the integrity of the pyrazole and oxan-4-yl moieties.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Differences
1-[4-(1H-Pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride (Target) C₉H₁₇Cl₂N₃O 254.16* Oxane ring, pyrazole at C4, dihydrochloride salt Reference compound for comparison.
1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine hydrochloride () C₁₀H₁₂ClN₃ 217.68 Phenyl ring instead of oxane, hydrochloride salt Aromatic phenyl group may reduce solubility vs. oxane’s hydrophilicity .
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride () C₇H₁₃Cl₂N₃ 210.11 Cyclopropane ring, methyl-substituted pyrazole Smaller ring size (cyclopropane) may increase metabolic stability .
[4-(pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride () C₉H₁₁Cl₂N₃S 272.17 Thiazole and pyridine heterocycles Thiazole’s sulfur atom could alter electronic properties vs. pyrazole .
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride () C₇H₁₄ClN₃ 175.66 Ethyl and methyl substituents on pyrazole, mono-hydrochloride Reduced chloride content may lower aqueous solubility .

*Calculated based on (hydrochloride MW = 217.70) + additional HCl (36.46 g/mol).

Key Observations :

  • The oxane ring in the target compound provides conformational rigidity and moderate hydrophilicity compared to phenyl () or cyclopropane () substituents.
  • Dihydrochloride salts (e.g., target, ) generally exhibit higher aqueous solubility than mono-hydrochloride analogs () .
  • Pyrazole substitutions (e.g., methyl, ethyl, or aromatic groups) influence steric and electronic interactions in biological targets .

Comparative Physicochemical Data

Property Target Compound 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Dihydrochloride () [4-(Pyridin-4-yl)thiazol-2-yl]methanamine Dihydrochloride ()
Calculated LogP* ~1.2 ~0.8 ~0.5
Hydrogen Bond Donors 3 (NH₂, 2HCl) 3 (NH₂, 2HCl) 3 (NH₂, 2HCl)
Hydrogen Bond Acceptors 5 (N, O) 3 (N) 6 (N, S)

*Estimated using fragment-based methods.

Biological Activity

1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride, also known as (4-(1H-pyrazol-1-yl)tetrahydro-2H-pyran-4-yl)methanamine dihydrochloride, is a compound that combines the structural features of oxane and pyrazole. This unique combination suggests potential biological activities that warrant investigation, particularly in pharmacology and medicinal chemistry.

  • IUPAC Name : (4-(1H-pyrazol-1-yl)tetrahydro-2H-pyran-4-yl)methanamine dihydrochloride
  • Molecular Formula : C9H15N3O·2HCl
  • Molecular Weight : 217.7 g/mol
  • CAS Number : 2580249-77-8

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity and specificity can lead to modulation of biological pathways, which could result in therapeutic effects. For instance, compounds with similar structures have been shown to act as inhibitors for specific kinases and other proteins involved in disease processes .

Anticancer Potential

Research indicates that compounds related to pyrazole derivatives exhibit significant anticancer properties. For example, studies have demonstrated that certain pyrazole-based compounds can inhibit the activity of p38 MAP kinase, a crucial player in cancer cell proliferation and survival . The structural features of this compound may enhance its efficacy in targeting similar pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may exhibit inhibitory activity against various proteases and kinases, which are essential for cellular signaling and metabolism . The presence of the pyrazole moiety is often linked to enhanced binding interactions with these targets.

Neuroprotective Effects

Emerging studies suggest that pyrazole derivatives may offer neuroprotective benefits. Compounds with similar structures have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This aspect is particularly relevant given the increasing prevalence of neurodegenerative disorders.

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

  • Study on p38 MAP Kinase Inhibition :
    • A series of pyrazole-based compounds were synthesized and screened for their ability to inhibit p38 MAP kinase.
    • Results indicated that modifications in the pyrazole structure significantly affected potency and selectivity.
    • The study concluded that further optimization could lead to effective therapeutic agents for inflammatory diseases .
  • Neuroprotective Properties :
    • A study investigated the neuroprotective effects of a related pyrazole compound in a mouse model of Alzheimer's disease.
    • The results showed decreased levels of amyloid-beta plaques and improved cognitive function in treated mice compared to controls .

Comparative Analysis

Compound NameBiological ActivityNotable Findings
This compoundPotential anticancer and neuroprotective effectsMay inhibit p38 MAP kinase; reduces oxidative stress
S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)]Selective p38 MAP kinase inhibitorHigh oral bioavailability; advanced to clinical trials
5-amino-N-(phenyl)-1H-pyrazol-4-yl derivativesAnticancer propertiesEffective against various cancer cell lines; promising drug-like properties

Q & A

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsYield (%)
14-Bromooxane, Pyrazole, K2_2CO3_3, DMF, 80°C65–70
2Methanamine HCl, EtOH, reflux85–90
3HCl gas in diethyl ether (salt formation)>95

How does the dihydrochloride salt form influence solubility and stability in biological assays?

Classification : Basic
Methodological Answer :
The dihydrochloride form enhances aqueous solubility (critical for in vitro assays) by increasing polarity. Stability considerations include:

  • pH Sensitivity : Stable in acidic buffers (pH 3–5) but degrades in alkaline conditions (pH >7), necessitating buffered solutions during cell-based assays .
  • Storage : Store at –20°C in airtight, desiccated containers to prevent hygroscopic degradation .

What advanced strategies resolve contradictory bioactivity data across studies (e.g., varying IC50_{50}50​ values)?

Classification : Advanced
Methodological Answer :
Discrepancies may arise from:

  • Impurity Profiles : Use HPLC-PDA (Photo-Diode Array) to detect trace impurities (>99.5% purity required) .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., serum concentration in cell media) affecting potency .

How can computational modeling optimize target interaction studies for this compound?

Classification : Advanced
Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding to pyrazole-recognizing targets (e.g., COX-2 or kinase domains) .
  • MD Simulations : Conduct 100-ns molecular dynamics runs in GROMACS to assess stability of ligand-target complexes under physiological conditions .
  • QSAR Models : Train models on pyrazole derivatives to correlate substituent effects (e.g., oxane ring size) with activity .

What in vitro assays are most suitable for evaluating anti-inflammatory activity?

Classification : Basic
Methodological Answer :

  • COX-2 Inhibition : Measure prostaglandin E2_2 (PGE2_2) levels in LPS-stimulated RAW 264.7 macrophages via ELISA .
  • NF-κB Luciferase Reporter Assay : Quantify inhibition in HEK293T cells transfected with pNF-κB-Luc .
  • Cytokine Profiling : Use multiplex assays (Luminex) to assess IL-6 and TNF-α suppression in primary human monocytes .

How to design experiments assessing metabolic stability in hepatic systems?

Classification : Advanced
Methodological Answer :

  • Liver Microsome Incubations : Incubate compound (10 µM) with human liver microsomes (HLMs) + NADPH, analyze via LC-MS/MS at 0, 15, 30, 60 min to calculate t1/2_{1/2} .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic pathways .
  • Reactive Metabolite Trapping : Add glutathione (GSH) to incubations; detect GSH adducts via neutral loss scanning (m/z 129) .

What analytical methods validate structural integrity under stress conditions?

Classification : Advanced
Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40°C, 75% RH), acid (0.1M HCl), base (0.1M NaOH), and oxidants (3% H2_2O2_2) for 7 days. Monitor degradation via UPLC-PDA .
  • X-ray Diffraction (XRD) : Confirm crystalline salt form stability post-stress .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity by measuring mass change at 25°C/0–90% RH .

How to address low yields in large-scale dihydrochloride salt formation?

Classification : Advanced
Methodological Answer :

  • Salt Crystallization Optimization : Use anti-solvent (e.g., diethyl ether) addition under controlled pH (2–3) and stirring rates (500 rpm) .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor HCl gas saturation during salt formation .
  • DoE (Design of Experiments) : Vary temperature, solvent ratio, and HCl flow rate to identify robust conditions via response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.